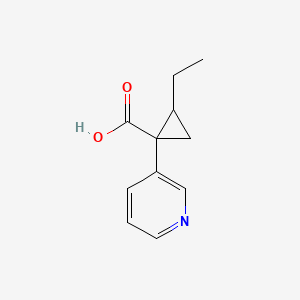
2-Ethyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an ethyl group and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-pyridylacetic acid with ethyl diazoacetate in the presence of a rhodium catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the pyridin-3-yl group can yield piperidine derivatives.
Substitution: The cyclopropane ring can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) are often used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Piperidine derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 2-ethyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structural features may allow it to interact with biological targets in unique ways, leading to the discovery of new therapeutic agents.
Industry: In the materials science industry, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced strength or flexibility.
Mechanism of Action
The mechanism by which 2-ethyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular structures, potentially leading to unique binding interactions with biological targets.
Comparison with Similar Compounds
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and binding properties.
2-Ethylcyclopropane-1-carboxylic acid: Lacks the pyridin-3-yl group, reducing its potential for interactions with biological targets.
3-Pyridylacetic acid: Precursor in the synthesis of the target compound, with different chemical properties due to the absence of the cyclopropane ring.
Uniqueness: The combination of the ethyl group and the pyridin-3-yl group on the cyclopropane ring makes 2-ethyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid unique. This structural arrangement can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-ethyl-1-pyridin-3-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-6-11(8,10(13)14)9-4-3-5-12-7-9/h3-5,7-8H,2,6H2,1H3,(H,13,14) |
InChI Key |
VAPCGNZIZCQHPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]octane-2-thiol](/img/structure/B13263807.png)
![1-[(3-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13263813.png)
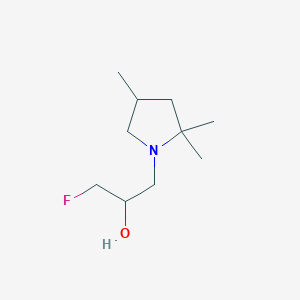
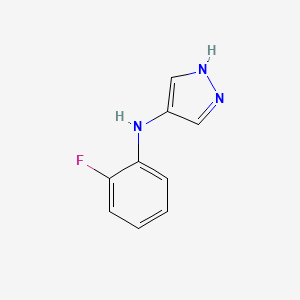
![2-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B13263830.png)
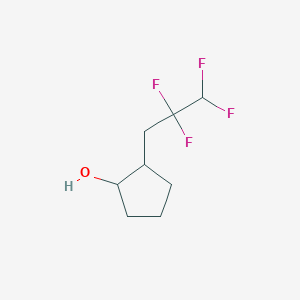
![1-(Chloromethyl)-8-oxaspiro[4.5]decane](/img/structure/B13263859.png)
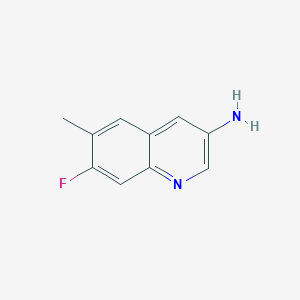
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid](/img/structure/B13263866.png)
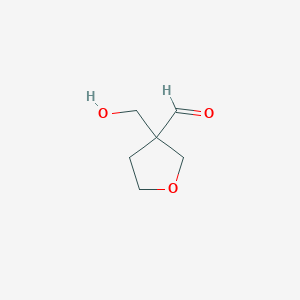
amine](/img/structure/B13263889.png)
![3-[4-(Methylsulfanyl)phenyl]butan-2-ol](/img/structure/B13263894.png)
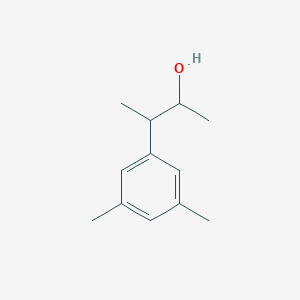
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13263908.png)
